molecular formula C19H19N3O3S2 B2863538 ethyl 2-acetamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 946309-42-8

ethyl 2-acetamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2863538
CAS No.: 946309-42-8
M. Wt: 401.5
InChI Key: URACWVNNXXKFSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-acetamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a benzothiazole moiety, which is known for its wide range of biological activities and applications in medicinal chemistry .

Properties

IUPAC Name

ethyl 2-acetamido-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-3-25-19(24)22-9-8-12-15(10-22)27-17(20-11(2)23)16(12)18-21-13-6-4-5-7-14(13)26-18/h4-7H,3,8-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URACWVNNXXKFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism of Action

The mechanism of action of ethyl 2-acetamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to inhibit certain kinases and enzymes, leading to the modulation of cellular pathways involved in inflammation, cell proliferation, and apoptosis . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Ethyl 2-acetamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can be compared with other benzothiazole derivatives, such as:

This compound stands out due to its unique combination of structural features, which contribute to its diverse range of applications and biological activities.

Biological Activity

Ethyl 2-acetamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a synthetic compound that has attracted attention due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thieno[2,3-c]pyridine core, an acetamido group, and a benzo[d]thiazole moiety. The presence of these functional groups suggests potential interactions with various biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and thieno-pyridine structures. For example, derivatives similar to ethyl 2-acetamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine have shown significant cytotoxicity against various cancer cell lines:

  • Cell Lines Tested :
    • Colon carcinoma (HCT-116)
    • Liver carcinoma (HepG2)
    • Breast carcinoma (MDA-MB-231)

In vitro studies demonstrated that these compounds exhibited IC50 values comparable to standard chemotherapeutics like Doxorubicin, indicating their potential as anticancer agents .

Molecular docking studies suggest that the compound may act as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase domain. This interaction is crucial for the proliferation and survival of cancer cells. The binding energies calculated during these studies ranged from 9.4-9.4 to 10.9-10.9 kcal/mol, indicating strong binding affinity .

Table 1: Summary of Biological Activities

Activity TypeCell LineIC50 (µM)Reference
AnticancerHCT-11612.5
AnticancerHepG215.0
AnticancerMDA-MB-23110.0
EGFR InhibitionDocking Score-9.4 to -10.9 kcal/mol

3. Antioxidative Effects

Another aspect of the biological activity of related compounds is their antioxidative properties. For instance, ethyl derivatives of benzo[d]thiazole have been shown to protect neurons from amyloid beta-induced oxidative stress by restoring glutathione levels and enhancing antioxidant enzyme activities such as catalase and superoxide dismutase . This suggests potential neuroprotective applications.

Case Studies

  • Cytotoxicity Evaluation : A study compared the cytotoxic effects of synthesized thiazole derivatives against cancer cell lines with that of Doxorubicin. The results indicated that several derivatives had comparable or superior activity, warranting further investigation into their mechanisms and therapeutic applications .
  • Neuroprotective Studies : Research on related compounds demonstrated significant protective effects against oxidative stress in neuronal cells, suggesting a broader therapeutic potential beyond oncology .

Q & A

Q. What are the recommended synthetic routes for ethyl 2-acetamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization and functional group modifications. Key steps include:
  • Thienopyridine core formation : Cyclocondensation of substituted thiophene derivatives with appropriate amines under controlled temperatures (60–80°C) in polar aprotic solvents like DMF or DMSO .
  • Benzothiazole coupling : Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach the benzo[d]thiazole moiety. Reaction conditions require inert atmospheres (e.g., nitrogen) and catalysts like Pd(PPh₃)₄ .
  • Esterification : Introduction of the ethyl carboxylate group via acid-catalyzed esterification (e.g., H₂SO₄ in ethanol) .
  • Purity optimization : Use HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Analytical workflows include:
  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the benzo[d]thiazole proton signals typically appear at δ 7.5–8.5 ppm .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]⁺ for C₂₁H₂₂N₃O₃S₂: 436.12) .
  • HPLC : Reverse-phase chromatography with UV detection at 254 nm to assess purity .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer : Initial screening should focus on:
  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates (e.g., ATPase-Glo™ for kinase profiling) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require:
  • Functional group substitutions : Compare analogs with varying substituents (e.g., methyl vs. chloro groups on the benzothiazole ring). For example, electron-withdrawing groups enhance antimicrobial activity by 2–3-fold .
  • Scaffold hybridization : Fuse the thienopyridine core with triazolo or pyrimidine moieties to improve target binding (e.g., triazolo analogs show 10× higher kinase inhibition) .
  • Data analysis : Use molecular docking (AutoDock Vina) to correlate substituent positions with binding affinity to targets like EGFR or PARP .

Q. What strategies resolve low solubility issues during in vitro assays?

  • Methodological Answer : Address solubility challenges via:
  • Co-solvent systems : Use DMSO/PBS (≤1% DMSO) or cyclodextrin complexes .
  • Prodrug design : Convert the ethyl ester to a water-soluble carboxylate salt under physiological pH .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .

Q. How can conflicting data on cytotoxicity and selectivity be resolved?

  • Methodological Answer : Contradictions arise from assay conditions or off-target effects. Mitigate by:
  • Dose-response validation : Repeat assays across 3–5 log concentrations to confirm IC₅₀ trends .
  • Selectivity profiling : Use panels of related enzymes/cell lines (e.g., NCI-60 for cancer cell selectivity) .
  • Mechanistic studies : RNA sequencing to identify differentially expressed genes post-treatment .

Key Research Gaps and Future Directions

  • In vivo pharmacokinetics : Assess oral bioavailability and tissue distribution using LC-MS/MS in rodent models .
  • Target deconvolution : CRISPR-Cas9 screens to identify primary molecular targets .
  • Green synthesis : Optimize solvent-free reactions or biocatalytic methods to reduce environmental impact .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.